molecular formula C9H17N5O B13206300 Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Cat. No.: B13206300
M. Wt: 211.26 g/mol
InChI Key: WYHUGXAQZBQTHS-UHFFFAOYSA-N
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Description

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a synthetic organic compound that features a triazole ring, a morpholine ring, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated triazole intermediate reacts with morpholine.

    Introduction of the Ethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can be compared with similar compounds such as:

    Ethyl({[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl({[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N5O/c1-2-10-7-8-11-9(13-12-8)14-3-5-15-6-4-14/h10H,2-7H2,1H3,(H,11,12,13)

InChI Key

WYHUGXAQZBQTHS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1)N2CCOCC2

Origin of Product

United States

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